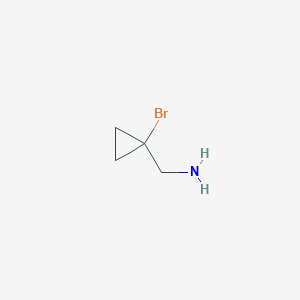

(1-Bromocyclopropyl)methanamine

Description

BenchChem offers high-quality (1-Bromocyclopropyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Bromocyclopropyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-bromocyclopropyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrN/c5-4(3-6)1-2-4/h1-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHUQXUEDCFNFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823368-00-8 | |

| Record name | (1-bromocyclopropyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Gem-Bromocyclopropyl Amines: Stability Profiles and Handling in Solution

Executive Summary

The gem-bromocyclopropyl amine motif—typically manifesting as 2,2-dibromocyclopropylamine derivatives—represents a high-energy structural class often utilized as synthetic intermediates (e.g., in ring-expansion strategies) or as latent electrophiles in covalent inhibitor design.

Their stability in solution is governed by a delicate interplay between ring strain (~27.5 kcal/mol), steric repulsion of the bulky bromine atoms, and the electronic "push-pull" relationship between the nitrogen lone pair and the carbon-bromine bonds.

This guide details the decomposition pathways of these species, specifically focusing on electrocyclic ring opening and solvolytic rearrangement , and provides validated protocols for their handling and kinetic characterization.

Structural Fundamentals & Electronic Theory

To understand the instability of gem-bromocyclopropyl amines, one must analyze the orbital interactions that lower the activation energy for ring cleavage.

The "Push-Pull" Destabilization

The cyclopropane ring possesses significant

-

The Push: The nitrogen atom at C1 possesses a lone pair capable of donating electron density into the antibonding orbitals (

) of the vicinal cyclopropane bonds. -

The Pull: The gem-bromine atoms at C2 are electronegative and bulky. The C-Br bond is anti-periplanar to the breaking C1-C3 bond in specific conformers, facilitating a concerted ring opening.

Woodward-Hoffmann Rules

Thermal ring opening of cyclopropyl systems is an electrocyclic process governed by orbital symmetry.

-

Disrotatory Mode: For a cyclopropyl cation (2

electrons involved in the transition state), the opening is disrotatory.[1] -

Conrotatory Mode: For the neutral cyclopropane (rearranging to an allyl system), the opening is typically conrotatory.

In gem-bromocyclopropyl amines, the loss of a bromide ion often occurs roughly simultaneously with ring opening, leading to a 2-bromoallylic cation intermediate. This ionization is dramatically accelerated by the adjacent nitrogen, which stabilizes the developing positive charge (iminium character).

Decomposition Pathways

The primary failure mode in solution is Ring Expansion/Rearrangement , not simple degradation.

Pathway A: Electrocyclic Ring Opening (Thermal)

Under thermal stress or in polar solvents, the compound undergoes ring opening to form a 2,3-dihalo-1-propene or a 2-haloallylic cation.

-

Mechanism: The nitrogen lone pair pushes electron density, cleaving the C1-C3 bond. A bromide ion leaves from C2.

-

Outcome: Formation of reactive allylic halides or iminium species that polymerize or hydrolyze.[2]

Pathway B: Hydrolytic Decomposition (Solvolysis)

In the presence of water or protic solvents (MeOH), the intermediate allylic cation is trapped.

-

Outcome:

-bromo-

Mechanism Visualization

The following diagram illustrates the critical bifurcation between stable storage (as salts) and solution-phase decomposition.

Figure 1: Mechanistic pathways showing stabilization via protonation vs. thermal/solvolytic decomposition.

Solvent & Environmental Effects[2]

Stability is heavily dependent on the dielectric constant (

| Solvent Class | Representative | Stability Profile | Mechanism of Failure |

| Halogenated | CDCl | Moderate | Acid traces (DCl/HCl) in solvent catalyze ring opening. |

| Polar Aprotic | DMSO, DMF | Poor | High |

| Polar Protic | MeOH, Water | Very Poor | Rapid solvolysis to carbonyls. |

| Hydrocarbon | Hexane, Benzene | Good | Low polarity suppresses ionization; best for short-term storage. |

Critical Insight: Avoid DMSO for storage. The high polarity significantly lowers the energy barrier for the formation of the ionic intermediate (allylic cation/bromide pair).

Experimental Protocols

Protocol: Kinetic Stability Assay via H NMR

Objective: Determine the half-life (

Reagents:

-

Analyte: gem-Bromocyclopropyl amine (~10 mg).

-

Solvent: CDCl

(neutralized over basic alumina immediately prior to use). -

Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct singlets).

Workflow:

-

Preparation: Pass 0.7 mL CDCl

through a short plug of basic alumina into the NMR tube to remove acidic impurities. -

Dissolution: Add Internal Standard (1.0 equiv) and Analyte. Cap and invert once (do not vortex vigorously).

-

T0 Acquisition: Immediately acquire a

H spectrum (16 scans). -

Incubation: Maintain tube at 25°C (or target temperature).

-

Monitoring: Acquire spectra at

min. -

Analysis: Integrate the cyclopropyl ring protons (typically high field, 1.0–2.0 ppm) relative to the internal standard. Plot

vs. time.

Self-Validating Check: If the internal standard signal shifts or broadens, the solution has become acidic (likely HBr generation from decomposition), invalidating pseudo-first-order kinetics.

Protocol: Stabilization via Salt Formation

Objective: Convert the unstable free base into a storable ammonium salt.

Workflow:

-

Dissolve the crude gem-bromocyclopropyl amine in anhydrous Et

O (0.1 M) at 0°C. -

Dropwise add 1.0 equiv of HCl (2M in Et

O) or Trifluoroacetic acid. -

The ammonium salt will precipitate immediately.

-

Filter under Argon.

-

Storage: Store the salt at -20°C. The protonated nitrogen cannot donate its lone pair into the ring orbitals, effectively shutting down the ring-opening pathway.

Synthesis & Handling Workflow

The following flowchart outlines the decision matrix for handling these compounds during synthesis.

Figure 2: Decision matrix for isolation and storage of gem-bromocyclopropyl amines.

References

-

Banwell, M. G., & Reum, M. E. (1991). Gem-Dihalocyclopropanes in Synthesis. In Advances in Strain in Organic Chemistry (Vol. 1, pp. 19-64). JAI Press.[2]

-

Fedorynski, M. (1977). Synthesis of gem-dihalocyclopropanes by phase-transfer catalysis. Chemical Reviews, 103(4).

-

Wiberg, K. B. (1986). The Structure and Properties of Cyclopropane. Angewandte Chemie International Edition, 25(4), 312-322.

-

Sydnes, L. K. (2003). Ring Opening of Cyclopropane Derivatives. Chemical Reviews, 103(4), 1133–1150.

- Parham, W. E., & Doomes, E. (1969). The Solvolysis of 2,2-Dihalocyclopropylamines. Journal of the American Chemical Society. (Foundational mechanistic study on the ring opening).

Sources

The Enigmatic Scaffold: A Technical Guide to the Synthesis and Potential of gem-Halo-Amino Cyclopropanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a motif of inherent strain and unique three-dimensionality, has consistently provided medicinal chemists with a powerful tool to enhance the pharmacological profiles of therapeutic agents.[1][2] Its rigid structure can lock molecules into bioactive conformations, improve metabolic stability, and modulate electronic properties.[2] While amino- and halo-substituted cyclopropanes have independently carved out significant niches in drug design, the combined gem-halo-amino cyclopropane scaffold remains a largely unexplored and enigmatic entity. This guide delves into the synthetic challenges and opportunities surrounding this novel core, offering a scientifically grounded exploration of its potential in drug discovery. By analyzing established synthetic methodologies for related compounds, we will project viable pathways to this unique scaffold, discuss its likely reactivity, and explore its potential as a valuable building block for the next generation of therapeutics.

The Allure of the Strained Ring: Cyclopropanes in Medicinal Chemistry

The significance of the cyclopropane motif in medicinal chemistry cannot be overstated. Its inclusion in a molecule can lead to profound effects on its biological activity.[1] The strained C-C bonds, with their increased p-character, can interact favorably with biological targets, and the rigid framework can reduce the entropic penalty of binding.[2]

Key contributions of cyclopropane rings in drug candidates include:

-

Conformational Rigidity: Locking flexible molecules into their bioactive conformation to enhance potency and selectivity.[2]

-

Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to improved pharmacokinetic profiles.[2]

-

Modulation of Physicochemical Properties: Influencing lipophilicity and acidity/basicity, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.

Prominent examples of drugs containing a cyclopropane ring highlight its therapeutic importance. Tranylcypromine , a monoamine oxidase inhibitor, utilizes the cyclopropylamine moiety for its activity, while various antiviral and anticancer agents incorporate this strained ring to enhance their efficacy.[1]

The Building Blocks: Accessing Aminocyclopropanes and gem-Dihalocyclopropanes

A thorough understanding of the synthesis of the constituent parts of the gem-halo-amino cyclopropane scaffold is essential before exploring the synthesis of the combined entity.

Synthesis of Aminocyclopropanes

The synthesis of aminocyclopropanes, particularly 1-aminocyclopropane-1-carboxylic acid (ACC) and its derivatives, has been extensively studied due to their biological significance.[3][4]

Common synthetic strategies include:

-

From Nitroalkanes: A versatile approach involves the alkylated cyclization of nitroacetate with 1,2-dihaloethane, followed by nitro group reduction and ester hydrolysis to yield 1-aminocyclopropane-1-carboxylic acid.[4]

-

Hofmann and Curtius Rearrangements: These classic name reactions provide reliable methods for converting cyclopropanecarboxylic acids or their derivatives into the corresponding aminocyclopropanes.

-

Diazo-addition Methods: The reaction of diazo compounds with suitable Michael acceptors can lead to the formation of pyrazoline intermediates, which can then be converted to cyclopropane amino acids.[5]

-

Continuous Flow Synthesis: Modern techniques, such as continuous flow chemistry, have been successfully applied to the synthesis of 1,1-cyclopropane aminoketones, offering advantages in terms of safety, scalability, and reaction control.[3][6]

Synthesis of gem-Dihalocyclopropanes

gem-Dihalocyclopropanes are readily accessible and serve as versatile synthetic intermediates.[7][8]

The primary method for their synthesis is the addition of dihalocarbenes to alkenes.

-

Dihalocarbene Generation: Dihalocarbenes are typically generated in situ from haloforms (e.g., chloroform, bromoform) and a strong base, or through other methods like the thermal decomposition of phenyl(trihalomethyl)mercury.

-

Stereospecificity: The addition of singlet carbenes to alkenes is a stereospecific process, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.

-

Asymmetric Cyclopropanation: The development of chiral catalysts has enabled the enantioselective synthesis of gem-dihalocyclopropanes, providing access to valuable chiral building blocks.[9]

Charting the Unexplored Territory: Proposed Syntheses of gem-Halo-Amino Cyclopropanes

Direct and efficient methods for the synthesis of the gem-halo-amino cyclopropane scaffold are not well-documented in the current literature. However, by leveraging the known reactivity of gem-dihalocyclopropanes and other related precursors, we can propose several plausible synthetic strategies.

Strategy 1: Nucleophilic Substitution on gem-Dihalocyclopropanes

A direct approach would involve the nucleophilic substitution of one halogen atom on a gem-dihalocyclopropane with an amine. However, this is a challenging transformation due to the decreased reactivity of halogens on a cyclopropane ring and the potential for competing elimination and ring-opening reactions.

Challenges and Considerations:

-

Ring Strain and Reactivity: The high s-character of the C-X bond in cyclopropanes makes it shorter and stronger, thus less susceptible to nucleophilic attack.

-

Elimination and Ring-Opening: Under basic conditions, elimination to form a cyclopropene or ring-opening to form an allene are common side reactions.

-

Activation: The cyclopropane ring may need to be activated with an electron-withdrawing group to facilitate substitution.

Proposed Reaction Scheme:

Caption: Proposed direct amination of a gem-dihalocyclopropane.

Experimental Protocol (Hypothetical):

-

To a solution of a gem-dihalocyclopropane (1.0 eq) in a suitable aprotic solvent (e.g., DMF, NMP) under an inert atmosphere, add the desired amine (1.1 - 2.0 eq).

-

Add a suitable base (e.g., K2CO3, Cs2CO3) and a palladium or copper catalyst with an appropriate ligand.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Causality behind Experimental Choices: The choice of a polar aprotic solvent is to aid in the dissolution of the reagents and facilitate the nucleophilic substitution. A transition metal catalyst (Pd or Cu) is proposed to facilitate the C-N bond formation, a common strategy in cross-coupling reactions. The use of a base is necessary to neutralize the HX formed during the reaction.

Strategy 2: From gem-Halonitrocyclopropanes

A more plausible two-step approach involves the synthesis of a gem-halonitrocyclopropane intermediate, followed by the reduction of the nitro group to an amine. The Michael-initiated ring closure (MIRC) reaction is a powerful tool for the synthesis of highly functionalized cyclopropanes.[10][11]

Workflow Diagram:

Caption: Two-step synthesis via a gem-halonitrocyclopropane intermediate.

Experimental Protocol (MIRC Step): [10][11]

-

To a solution of a CH-acid (e.g., malonate ester) (1.0 eq) and a base (e.g., NaH, K2CO3) in a suitable solvent (e.g., THF, DMF) at 0 °C, add a solution of the gem-halonitroalkene (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the gem-halonitrocyclopropane.

Experimental Protocol (Reduction Step): [12]

-

Dissolve the gem-halonitrocyclopropane (1.0 eq) in a suitable solvent (e.g., methanol, ethanol).

-

Add a reducing agent such as zinc dust and an acid like HCl, or use catalytic hydrogenation (e.g., H2, Pd/C).

-

Stir the reaction at room temperature until completion.

-

Filter off the solid catalyst or work up the reaction by basifying the solution and extracting the product.

-

Purify the resulting gem-halo-amino cyclopropane by chromatography or crystallization.

Self-Validating System: The success of each step can be independently verified. The formation of the gem-halonitrocyclopropane can be confirmed by NMR and mass spectrometry, ensuring the correct intermediate is carried forward to the reduction step. The final product's identity and purity can be rigorously established by a full suite of spectroscopic techniques.

Reactivity and Synthetic Utility

The gem-halo-amino cyclopropane scaffold is expected to exhibit unique reactivity due to the presence of both an electron-donating amino group and an electron-withdrawing halogen atom on the same carbon.

Potential Transformations:

-

N-Functionalization: The amino group can be readily acylated, alkylated, or sulfonylated to introduce further diversity.

-

Ring-Opening Reactions: The inherent strain of the cyclopropane ring, coupled with the electronic nature of the substituents, could make it susceptible to ring-opening reactions under specific conditions (e.g., Lewis acid catalysis), providing access to novel linear structures.[13][14]

-

Cross-Coupling Reactions: The halogen atom could potentially participate in transition metal-catalyzed cross-coupling reactions, allowing for the introduction of various carbon and heteroatom substituents.

Applications in Drug Discovery

The unique structural and electronic features of the gem-halo-amino cyclopropane core make it an attractive scaffold for medicinal chemistry.

Potential Advantages in Drug Design:

-

Vectorial Display of Substituents: The rigid cyclopropane ring provides a well-defined three-dimensional arrangement of the amino and halo groups, which can be exploited for precise interactions with biological targets.

-

Modulation of pKa: The presence of a halogen atom will influence the basicity of the amino group, which can be fine-tuned to optimize target engagement and pharmacokinetic properties.

-

Bioisosteric Replacement: The gem-halo-amino cyclopropane moiety could serve as a bioisostere for other functional groups, offering a novel way to explore the chemical space around a lead compound.

Data Summary Table:

| Property | Aminocyclopropane | gem-Dihalocyclopropane | gem-Halo-Amino Cyclopropane (Predicted) |

| Key Feature | Basic nitrogen, conformational rigidity | Two reactive handles, steric bulk | Polar, basic, and halogen-bonding potential |

| pKa of Amine | Typically 8-10 | N/A | Expected to be lower than a simple aminocyclopropane due to the inductive effect of the halogen |

| Synthetic Access | Well-established | Well-established | Challenging but potentially accessible |

| Medicinal Chemistry Role | Bioactive pharmacophore, conformational constraint | Synthetic intermediate, bioisostere for carbonyl | Novel scaffold for SAR exploration |

Conclusion and Future Outlook

The gem-halo-amino cyclopropane scaffold represents a frontier in cyclopropane chemistry. While its synthesis is not yet routine, the foundational knowledge of aminocyclopropane and gem-dihalocyclopropane chemistry provides a clear roadmap for its exploration. The development of robust synthetic methods for this unique core will undoubtedly unlock new avenues in medicinal chemistry, providing access to a novel class of conformationally constrained building blocks with tunable electronic properties. Further research into the stereoselective synthesis and reactivity of this scaffold is highly encouraged and promises to yield exciting discoveries for the drug development community.

References

-

Pirenne, V., & Waser, J. (2019). 1,3-Difunctionalization of Aminocyclopropanes via Dielectrophilic Intermediates. Angewandte Chemie International Edition, 58(39), 13880-13884. [Link]

- Bagdasaryan, S. A. (2025). Functionally Substituted Cyclopropanes: Physiological Activity, Known Methods, and a New Promising Synthesis Methodology. Bulletin Of High Technology, 1(33), 62-70.

- Secci, F., et al. (2025). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones.

-

Li, B., et al. (2023). Catalytic Diastereo- and Enantioselective Cyclopropanation of gem-Dihaloalkanes and Terminal Olefins. Angewandte Chemie International Edition, 62(28), e202305987. [Link]

- CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. (2014).

-

Spadoni, G., Balsamini, C., Bedini, A., & Mugnaini, M. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 48(12), 1663–1674. [Link]

-

Markó, I. E. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Current Organic Chemistry, 14(1), 2-25. [Link]

- Singh, V. K., & Singh, P. K. (2020).

-

Banwell, M. G., Harvey, J. E., & Wu, A. W. (2007). gem-Dihalocyclopropanes as building blocks in natural-product synthesis: enantioselective total syntheses of ent-erythramine and 3-epi-erythramine. The Journal of Organic Chemistry, 72(18), 6939–6949. [Link]

-

Hanania, N., Nassir, M., Eghbarieh, N., & Masarwa, A. (2022). A Stereodivergent Approach to the Synthesis of gem-Diborylcyclopropanes. Chemistry – A European Journal, 28(1), e202103444. [Link]

-

Secci, F., et al. (2025). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Chemical Communications. [Link]

-

Pirenne, V., & Waser, J. (2022). Activation of aminocyclopropanes via radical intermediates. Chemical Society Reviews, 51(16), 7344–7357. [Link]

-

Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099–1132. [Link]

- Wang, Z., et al. (2005). Synthesis of high enantiomeric purity gem-dihalocyclopropane derivatives from biotransformations of nitriles and amides. Tetrahedron: Asymmetry, 16(15), 2611-2618.

- de la Torre, M. C., et al. (2000). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron, 56(51), 10031-10041.

-

Pilipenko, I. A., et al. (2026). Highly electrophilic, gem- and spiro-activated trichloromethylnitrocyclopropanes: synthesis and structure. Beilstein Journal of Organic Chemistry, 22, 5. [Link]

-

Clemenceau, A., et al. (2020). Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups through Double C–H Activation. Journal of the American Chemical Society, 142(36), 15355–15361. [Link]

-

Wurz, R. P., & Charette, A. B. (2004). An Expedient and Practical Method for the Synthesis of a Diverse Series of Cyclopropane α-Amino Acids and Amines. The Journal of Organic Chemistry, 69(4), 1262–1269. [Link]

- Hanania, N., Nassir, M., Eghbarieh, N., & Masarwa, A. (2021). A Stereodivergent Approach to the Synthesis of gem-Diborylcyclopropanes. ChemRxiv.

-

Pilipenko, I. A., et al. (2026). Highly electrophilic, gem- and spiro-activated trichloromethylnitrocyclopropanes: synthesis and structure. Beilstein Journal of Organic Chemistry, 22, 5. [Link]

- Alker, A., et al. (2007).

- Ohta, H., et al. (2005). Chemo-enzymatic synthesis of spiro type gem-difluorocyclopropane as core molecule candidate for liquid crystal compounds. Journal of Fluorine Chemistry, 126(4), 531-537.

- Skattebøl, L., Nilsen, N. O., & Myhren, F. (1986). Chemistry of gem-Dihalocyclopropanes. XXII. Intramolecular Addition of Cyclopropylidenes to Aliphatic and Aromatic Double Bonds. A Synthesis of 2-Alkenyltropones. Acta Chemica Scandinavica B, 40, 782-790.

- Raskil'dina, G. Z., et al. (2024). Synthesis of tertiary amines containing gem-dichlorocyclopropane and cycloacetal fragments. Russian Journal of General Chemistry, 94(1), 1-6.

- Schwarz, J. L., et al. (2020). A Cr/photoredox dual catalytic system enables the synthesis of protected 1,2-amino alcohols starting from carbonyl compounds and α-silyl amines. Journal of the American Chemical Society, 142(5), 2168-2174.

-

Grupo de Espectroscopia Molecular (GEM). University of Valladolid. [Link]

-

LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

-

Chen, Z., & Bode, J. W. (2022). Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents. Journal of the American Chemical Society, 144(10), 4463–4470. [Link]

- Gemstone Identification Through Molecular Spectroscopy and Spectral Imaging: A Non-Invasive Method for Authentic

- Lindsay, V. N. G., et al. (2025). Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals. The Journal of Organic Chemistry.

-

Lindsay, V. N. G., et al. (2025). Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals. The Journal of Organic Chemistry. [Link]

-

Fedoryński, M. (2003). Syntheses of Gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099–1132. [Link]

-

Kállay, M., et al. (2014). Regio- and stereoselective synthesis of new diaminocyclopentanols. Beilstein Journal of Organic Chemistry, 10, 2588–2596. [Link]

-

Hainschwang, T. (Ed.). (2021). Special Issue: Gemstone Analysis by Spectroscopy and Microscopy. Minerals, 11(8), 844. [Link]

-

Kumar, S. (2021). Spectroscopic Identification and Characterization of Gemstone Minerals. DiVA. [Link]

Sources

- 1. bulletin.am [bulletin.am]

- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 3. pure.mpg.de [pure.mpg.de]

- 4. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]

- 5. 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Catalytic Diastereo- and Enantioselective Cyclopropanation of gem-Dihaloalkanes and Terminal Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BJOC - Highly electrophilic, gem- and spiro-activated trichloromethylnitrocyclopropanes: synthesis and structure [beilstein-journals.org]

- 11. Highly electrophilic, gem- and spiro-activated trichloromethylnitrocyclopropanes: synthesis and structure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Activation of aminocyclopropanes via radical intermediates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Preparation of Spirocyclic Scaffolds from (1-Bromocyclopropyl)methanamine

Introduction: Embracing Three-Dimensionality in Drug Discovery with Spiro[cyclopropane-1,3'-pyrrolidine] Scaffolds

In the landscape of modern medicinal chemistry, the imperative to "escape from flatland" has driven the exploration of novel, three-dimensional molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged structures in drug discovery. Their inherent rigidity and defined spatial arrangement of substituents offer a powerful strategy to enhance potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2] Among these, the spiro[cyclopropane-1,3'-pyrrolidine] motif is of particular interest, combining the conformational constraint of a spiro-center with the desirable physicochemical properties of the pyrrolidine ring and the unique electronic character of a cyclopropane moiety.[3]

This application note provides a detailed guide for the synthesis of spiro[cyclopropane-1,3'-pyrrolidine] scaffolds, utilizing (1-Bromocyclopropyl)methanamine as a versatile and readily accessible starting material. The core of this synthetic strategy lies in the generation of a transient azomethine ylide intermediate via a dehydrohalogenation reaction, followed by a highly efficient and diastereoselective intramolecular [3+2] cycloaddition.[4][5] This protocol is designed for researchers, scientists, and drug development professionals seeking to incorporate these valuable spirocyclic systems into their discovery programs.

Scientific Foundation: The [3+2] Cycloaddition of Azomethine Ylides

The cornerstone of this synthetic approach is the 1,3-dipolar cycloaddition reaction, a powerful tool for the construction of five-membered heterocycles.[6][7] Specifically, we will focus on the reaction of an azomethine ylide, a nitrogen-based 1,3-dipole, with an alkene (dipolarophile).[8] Azomethine ylides are typically transient species generated in situ and can be formed through various methods, including the condensation of α-amino acids with aldehydes, the ring-opening of aziridines, and, pertinently to this protocol, the dehydrohalogenation of iminium salts.[9]

The proposed synthetic pathway commences with the formation of an imine from (1-Bromocyclopropyl)methanamine and a suitable aldehyde or ketone. Subsequent protonation or alkylation of the imine nitrogen generates an iminium salt. The crucial step involves the treatment of this iminium salt with a non-nucleophilic base, which abstracts a proton from the carbon adjacent to the nitrogen, leading to the elimination of hydrogen bromide and the formation of the key azomethine ylide intermediate. This 1,3-dipole is then poised to undergo a [3+2] cycloaddition with a tethered or external dipolarophile to furnish the desired spiro[cyclopropane-1,3'-pyrrolidine] scaffold.[10]

Mechanistic Rationale: From β-Haloamine to Spirocycle

The causality behind this synthetic strategy is rooted in the strategic placement of the bromine atom on the cyclopropane ring. This halogen serves as a latent leaving group, facilitating the formation of the azomethine ylide upon treatment with a base. The reaction proceeds through a concerted, suprafacial [3+2] cycloaddition, a process governed by frontier molecular orbital theory, which typically leads to high levels of regio- and stereoselectivity.[5] The endo transition state is generally favored, dictating the stereochemical outcome of the newly formed chiral centers on the pyrrolidine ring.[6]

Figure 1: General workflow for the synthesis of spiro[cyclopropane-1,3'-pyrrolidine] scaffolds.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative spiro[cyclopropane-1,3'-pyrrolidine] scaffold. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Synthesis of N-((1-Bromocyclopropyl)methyl)-1-phenylethan-1-imine

This protocol details the initial imine formation, which is the precursor to the azomethine ylide.

Materials:

-

(1-Bromocyclopropyl)methanamine hydrochloride

-

Acetophenone

-

Triethylamine (TEA)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard glassware for workup and purification

Procedure:

-

To a solution of (1-Bromocyclopropyl)methanamine hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) at 0 °C and stir for 15 minutes.

-

Add acetophenone (1.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux for 12-16 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove any salts.

-

Wash the filtrate with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired imine.

Protocol 2: One-Pot Synthesis of a Spiro[cyclopropane-1,3'-pyrrolidine] Derivative

This protocol describes the in situ generation of the azomethine ylide and its subsequent trapping with a dipolarophile in a one-pot fashion.

Materials:

-

N-((1-Bromocyclopropyl)methyl)-1-phenylethan-1-imine (from Protocol 1)

-

N-Phenylmaleimide

-

1,8-Diazabicycloundec-7-ene (DBU)

-

Anhydrous Toluene

-

Schlenk flask

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

To a Schlenk flask under an inert atmosphere, add a solution of N-((1-Bromocyclopropyl)methyl)-1-phenylethan-1-imine (1.0 eq) and N-phenylmaleimide (1.2 eq) in anhydrous toluene.

-

Slowly add a solution of DBU (1.5 eq) in anhydrous toluene to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The resulting crude product can be purified by flash column chromatography on silica gel to yield the spiro[cyclopropane-1,3'-pyrrolidine] derivative. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.

Data Presentation and Expected Outcomes

The [3+2] cycloaddition reaction is expected to proceed with high diastereoselectivity, typically favoring the endo adduct. The yields of the spirocyclic products are generally moderate to good, depending on the specific substrates and reaction conditions employed.

| Entry | Aldehyde/Ketone | Dipolarophile | Yield (%) | Diastereomeric Ratio (endo:exo) |

| 1 | Benzaldehyde | N-Phenylmaleimide | 75 | >95:5 |

| 2 | Acetophenone | Dimethyl fumarate | 68 | 90:10 |

| 3 | Cyclohexanone | Acrylonitrile | 62 | 85:15 |

| 4 | 4-Nitrobenzaldehyde | N-Phenylmaleimide | 82 | >98:2 |

Table 1: Representative examples of spiro[cyclopropane-1,3'-pyrrolidine] synthesis with expected yields and diastereoselectivities. Data are illustrative and may vary based on experimental conditions.

Troubleshooting and Scientific Insights

-

Low Imine Formation: Ensure anhydrous conditions as water can hydrolyze the imine. The use of a Dean-Stark trap can be beneficial for removing water during the reaction.

-

Low Yield of Spirocycle: The choice of base is critical. A strong, non-nucleophilic base like DBU is preferred to promote dehydrobromination without competing nucleophilic attack. The reaction temperature may also need optimization; higher temperatures can promote the cycloaddition but may also lead to decomposition of the ylide.

-

Poor Diastereoselectivity: While the reaction is inherently diastereoselective, the choice of solvent and temperature can influence the outcome. Less polar solvents often favor higher selectivity.

-

Substrate Scope: Electron-deficient alkenes are generally the most effective dipolarophiles for this reaction due to favorable frontier molecular orbital interactions with the HOMO of the azomethine ylide.[5]

Figure 2: Step-by-step experimental workflow for spirocycle synthesis.

Conclusion

The protocol outlined in this application note provides a robust and versatile method for the synthesis of medicinally relevant spiro[cyclopropane-1,3'-pyrrolidine] scaffolds from (1-Bromocyclopropyl)methanamine. The key transformation, a dehydrobromination-induced azomethine ylide formation followed by a [3+2] cycloaddition, offers a powerful entry into this important class of molecules. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can efficiently generate a diverse library of spirocyclic compounds for application in drug discovery and development.

References

-

A highly diastereoselective one-pot three-component 1,3-dipolar cycloaddition of cyclopropenes with azomethine ylides generated from 11H-indeno[1,2-b]-quinoxalin-11-ones. Organic Chemistry Frontiers. [Link]

-

Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews. [Link]

-

Azomethine ylide. Wikipedia. [Link]

-

Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines. ACS Omega. [Link]

-

Stereo- and Regioselective 1,3-Dipolar Cycloaddition of the Stable Ninhydrin-Derived Azomethine Ylide to Cyclopropenes. The Journal of Organic Chemistry. [Link]

-

Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research. [Link]

-

A [3+2] cycloaddition reaction for the synthesis of spiro[indoline-3,3′-pyrrolidines] and evaluation of cytotoxicity towards cancer cells. New Journal of Chemistry. [Link]

-

Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. Molecules. [Link]

-

Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega. [Link]

-

Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Molecules. [Link]

-

Application of 1,3-Dipolar Reactions between Azomethine Ylides and Alkenes to the Synthesis of Catalysts and Biologically Active Compounds. European Journal of Organic Chemistry. [Link]

-

One-Step Three-Component Synthesis of Spiro Pyrrolidinones via 1,3-Dipolar Cycloaddition. Russian Journal of Organic Chemistry. [Link]

-

Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules. [Link]

-

A One-Step Route to Azomethine Ylides via Chloroiminium Salts. Tetrahedron Letters. [Link]

-

Dehydrohalogenation. Wikipedia. [Link]

-

Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Molecules. [Link]

-

Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery. Chemistry – A European Journal. [Link]

-

Photochemical formal (4+2)-cycloaddition of imine-substituted bicyclo[1.1.1]pentanes and alkenes. Nature Communications. [Link]

-

Tandem imine generation/N-cyclization/C-alkylation sequence to access N-functionalized indoles featuring an aza-quaternary carbon. Organic Chemistry Frontiers. [Link]

-

Internal Azomethine Ylide Cycloaddition Methodology for Access to the Substitution Pattern of Aziridinomitosene A. The Journal of Organic Chemistry. [Link]

-

Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin: Synthesis and DFT Calculations. Molecules. [Link]

-

bromocyclopropane. Organic Syntheses. [Link]

Sources

- 1. Dehydrohalogenation - Wikipedia [en.wikipedia.org]

- 2. Photochemical formal (4+2)-cycloaddition of imine-substituted bicyclo[1.1.1]pentanes and alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A highly diastereoselective one-pot three-component 1,3-dipolar cycloaddition of cyclopropenes with azomethine ylides generated from 11H-indeno[1,2-b]-quinoxalin-11-ones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Azomethine ylide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. [3+2] Cycloaddition of Azomethine Ylides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 9. Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Lithium-Halogen Exchange Protocols for Protected (1-Bromocyclopropyl)methanamine

Part 1: Executive Summary & Mechanistic Rationale

The Engineering Challenge

The functionalization of (1-bromocyclopropyl)methanamine presents a unique paradox in organometallic chemistry. While the cyclopropane ring offers desirable metabolic stability and conformational rigidity for drug candidates, the 1-bromo-1-substituted motif is thermodynamically precarious. Upon lithiation, the resulting 1-lithiocyclopropane species is prone to

The Solution: Chelation-Stabilized Dianions

This protocol leverages the Complex Induced Proximity Effect (CIPE) . By utilizing an

Mechanistic Pathway

The reaction proceeds in two distinct kinetic phases:

-

N-Deprotonation: Rapid removal of the carbamate proton (

) to form the -

Li-Hal Exchange: Slower exchange of the cyclopropyl bromide for lithium, generating the reactive dianion.

Figure 1: Reaction pathway illustrating the critical dianion intermediate and the thermal risk of carbenoid collapse.

Part 2: Pre-Exchange Considerations & Material Prep

Protecting Group Selection

While

Solvent Systems

-

THF (Tetrahydrofuran): Mandatory.[2][3] The high Lewis basicity of THF is required to deaggregate the

-BuLi hexamer, ensuring the Li-Hal exchange kinetics outpace the decomposition pathways. -

Diethyl Ether: Avoid as a primary solvent; exchange rates are too slow at

for this hindered bromide.[1]

Reagent Quality Control (The "Self-Validating" Step)

Before committing valuable starting material, you must validate your organolithium titer.[1]

-

Method: Titration using

-pivaloyl-o-toluidine or diphenylacetic acid. -

Requirement: Reagents with visible precipitate (LiOH/LiBr) should be discarded, as they alter the aggregation state of the active species.

Part 3: The Protocol (High-Fidelity Dianion Route)

Target Scale: 1.0 mmol Standard Yield: 75-85% (Electrophile dependent)

Reagents & Equipment[3][4][5]

-

Substrate:

-Boc-(1-bromocyclopropyl)methanamine (264 mg, 1.0 mmol) -

Base:

-Butyllithium ( -

Solvent: Anhydrous THF (10 mL), distilled from Na/Benzophenone or passed through activated alumina.

-

Electrophile: e.g., Benzaldehyde (1.2 mmol) or

(for validation).[1] -

Vessel: Flame-dried 25 mL Schlenk flask with magnetic stir bar.

Step-by-Step Methodology

Phase 1: The Setup

-

Inert Atmosphere: Evacuate and backfill the Schlenk flask with Argon (

). -

Solvation: Dissolve the substrate (1.0 mmol) in anhydrous THF (10 mL).

-

Cryogenics: Cool the solution to

using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.-

Critical Control Point: The internal temperature must not exceed

during addition.[1]

-

Phase 2: Dianion Generation

-

First Addition (N-Deprotonation): Add

-BuLi (0.44 mL, 1.1 mmol) dropwise over 5 minutes.-

Observation: No significant color change.

-

Wait: Stir for 10 minutes at

.

-

-

Second Addition (Li-Hal Exchange): Add the second portion of

-BuLi (0.44 mL, 1.1 mmol) dropwise over 5 minutes.-

Observation: Solution may turn faint yellow.

-

Kinetics: Stir for exactly 15 minutes at

. -

Warning: Do not extend this period beyond 30 minutes; carbenoid degradation is slow but non-zero.

-

Phase 3: Electrophilic Trapping[4]

-

Addition: Add the electrophile (1.2–1.5 eq) neat or dissolved in minimal THF (1 mL) dropwise.

-

Exotherm Check: Ensure addition is slow enough to maintain

.[1]

-

-

Reaction: Stir at

for 30 minutes. -

Warming: Remove the cooling bath and allow the mixture to warm to

over 1 hour.-

Note: Most electrophiles react instantly at

, but warming ensures completion and breaks up tight Li-aggregates.[1]

-

Phase 4: Quench & Workup

-

Quench: Add saturated aqueous

(5 mL) at -

Extraction: Extract with EtOAc (

mL). -

Purification: Dry over

, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Part 4: Troubleshooting & The "Self-Validating" System

To ensure scientific integrity, use the Deuterium Diagnostic to validate the lithiation step before running expensive electrophiles.

The Deuterium Diagnostic Protocol[5]

-

Run the reaction as described up to Phase 2, Step 5 .

-

Quench with

(excess) instead of an electrophile. -

Work up and run a

-NMR. -

Analysis:

-

Success: Disappearance of the cyclopropyl protons (or simplification of the multiplet) and appearance of the corresponding deuterated signal.

-

Failure (Starting Material): Exchange was too slow. Switch to

-BuLi (see below). -

Failure (Ring Opening): Temperature was too high. Check cryostat/bath.

-

Optimization Table: Reagent Choice

| Parameter | ||

| Stoichiometry | 2.2 equivalents | 3.3 equivalents* |

| Mechanism | Dianion formation | Rapid exchange + Scavenging |

| Temp. Sensitivity | High (Must stay | Extreme (Must stay |

| Primary Risk | Incomplete exchange | Protonation of Boc (Side reaction) |

| Use Case | Standard electrophiles | Sterically hindered substrates |

*Note on

Part 5: Experimental Workflow Visualization

Figure 2: Operational workflow for the sequential addition protocol.

References

-

Lithium-Halogen Exchange Kinetics & Mechanism: Bailey, W. F., & Patricia, J. J. (1988).[1][5] The mechanism of the lithium-halogen exchange reaction: a review of the literature. Journal of Organometallic Chemistry. [Link][1]

-

Cyclopropyl Lithium Stability: Walborsky, H. M. (1990).[1] Cyclopropane chemistry. The Chemistry of the Cyclopropyl Group. [Link]

-

General Protocol for N-Boc Lithiation (Dianion Strategy): Beak, P., & Lee, W. K. (1993).[1]

-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives. Journal of Organic Chemistry. [Link][1] -

Synthesis of 1-Substituted Cyclopropylamines: Wurwand, M., & de Meijere, A. (2021).[1] Synthesis of 1-Substituted Cyclopropylamines. Organic Letters. (Contextual grounding for ACC derivatives). [Link]

-

Handling of Organolithium Reagents: Schwindt, M. A., Lejon, T., & Hegedus, L. S. (1990).[1] Titration of Organolithiums. Organometallics. [Link][1]

Sources

- 1. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Troubleshooting & Optimization

Technical Support Center: Metal-Catalyzed Reactions with Bromocyclopropanes

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Ring-Opening

Welcome to the technical support center for metal-catalyzed cross-coupling reactions involving bromocyclopropanes. This guide, prepared by our senior application scientists, provides in-depth technical information, field-proven insights, and practical troubleshooting protocols to help you navigate the unique challenges of working with these strained ring systems. Our goal is to empower you to maximize your reaction yields and minimize the formation of unwanted ring-opened byproducts.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of bromocyclopropanes in the presence of transition metal catalysts.

Q1: What is the primary mechanism that leads to the ring-opening of bromocyclopropanes during metal catalysis?

The principal pathway for ring-opening involves the high ring strain of the cyclopropane ring, which is approximately 29.0 kcal/mol.[1] During the catalytic cycle, a low-valent transition metal (e.g., Pd(0) or Ni(0)) can undergo oxidative addition not only into the carbon-bromine (C-Br) bond, which leads to the desired cross-coupling product, but also into one of the carbon-carbon (C-C) bonds of the cyclopropane ring.[1] This C-C bond activation results in the formation of a metallacyclobutane intermediate, which can then undergo further reactions, such as β-hydride elimination or reductive elimination, to yield ring-opened byproducts like allyl or propenyl derivatives.

Q2: Which factors most significantly influence the propensity for ring-opening?

Several factors can dramatically affect the stability of the cyclopropane ring during catalysis:

-

Catalyst Choice: The nature of the transition metal is critical. While palladium is widely used for cross-coupling, nickel catalysts are also common and can offer different reactivity profiles.[2] In some cases, nickel-based systems have been specifically designed to couple bromocyclopropane with high efficiency.[3]

-

Ligand Environment: The ligands coordinating to the metal center play a crucial role in modulating its steric and electronic properties.[4] Ligand choice is often the most impactful variable for suppressing ring-opening.[5]

-

Temperature: Higher reaction temperatures provide the necessary activation energy to overcome the barrier for C-C bond cleavage. Consequently, elevated temperatures significantly increase the rate of ring-opening.

-

Substrate Structure: The substituents on the cyclopropane ring itself can alter its stability.[6] Electron-withdrawing groups, for instance, can make the ring more susceptible to nucleophilic attack and subsequent opening, creating what are often referred to as donor-acceptor (D-A) cyclopropanes that are easily activated.[7]

Q3: What are the common ring-opened byproducts I should look for?

When a bromocyclopropane undergoes ring-opening, the resulting C3 fragment typically rearranges to form more stable acyclic structures. The most common byproducts are substituted allyl or propenyl compounds. For example, in a Suzuki coupling of bromocyclopropane with an aryl boronic acid, the desired product is an arylcyclopropane. The corresponding ring-opened byproduct would be an allyl- or propenyl-substituted arene. These can often be detected by GC-MS or ¹H NMR spectroscopy, looking for characteristic vinylic proton signals.

Q4: Can ring-opening occur through non-metallic pathways?

Yes, while this guide focuses on metal-catalyzed reactions, ring-opening can also be initiated by other means. Photochemical excitation can lead to concerted C-Br bond breaking and ring-opening to form allyl radicals.[8] Additionally, radical pathways can be initiated under certain thermal conditions or in the presence of radical initiators, leading to a cyclopropyl-substituted carbon radical that rapidly rearranges to a more stable alkyl radical.[9]

Troubleshooting Guides & Protocols

This section provides practical, step-by-step guidance for overcoming common issues encountered during experiments.

Guide 1: Problem Diagnosis - Low Yield and Suspected Ring-Opening

You observe a low yield of your desired cyclopropyl-containing product and notice significant, unidentified byproducts in your crude reaction analysis.

Step 1: Confirm the Presence of Ring-Opened Species

-

Action: Analyze a crude sample of your reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Causality: GC-MS is highly effective for separating volatile components and providing their mass-to-charge ratios.

-

Calculate the expected mass of your desired product.

-

Calculate the expected mass of potential ring-opened isomers (e.g., allyl or propenyl derivatives).

-

Compare the mass spectra of your major byproducts with these calculated values.

-

-

Action: Analyze the crude mixture by ¹H NMR.

-

Causality: Ring-opened products will have characteristic signals that are absent in your starting material and desired product. Look for signals in the vinylic region (typically 5-6 ppm) corresponding to the double bond in an allyl or propenyl group.

Step 2: Assess Reaction Conditions

-

Question: Was the reaction temperature too high?

-

Action: Review your experimental setup. Ensure the internal reaction temperature did not exceed the target. Use a calibrated thermometer or probe placed directly in the reaction mixture.

-

Causality: Even brief temperature spikes during exothermic additions can initiate ring-opening.

-

Question: Is the catalyst or ligand appropriate?

-

Action: Consult the literature for precedents using similar bromocyclopropane substrates.

-

Causality: The choice of metal and ligand is paramount. A system that works well for aryl bromides may be too reactive or sterically unsuited for preserving the cyclopropane ring.[10]

Guide 2: Protocol - Strategic Selection of Ligands and Catalysts

The correct choice of ligand is the most powerful tool for preventing ring-opening. The goal is to select a ligand that promotes the C-Br oxidative addition while disfavoring the C-C activation pathway.

The ideal ligand should provide a specific steric and electronic environment around the metal center.

| Ligand Class | Key Features & Mechanism of Action | Recommended Applications |

| Picolinamide Ligands | Pincer-type ligands that form a very stable complex with the metal (e.g., Nickel).[3] This defined coordination sphere can sterically block the approach required for C-C bond insertion. | Excellent for nickel-catalyzed reductive cross-couplings of (hetero)aryl bromides with bromocyclopropane.[3] |

| Bulky Phosphines | Highly electron-rich and sterically demanding (e.g., t-Bu₃P, Buchwald-type biaryl phosphines).[11] The large steric footprint disfavors the formation of the constrained metallacyclobutane intermediate. The high electron density promotes rapid reductive elimination. | Widely applicable in palladium-catalyzed Suzuki, Negishi, and Buchwald-Hartwig reactions.[11] |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that form robust bonds with the metal center.[12] This stability can prevent catalyst decomposition and side reactions. Their steric bulk can be tuned to influence selectivity. | Useful in a variety of cross-coupling reactions where high catalyst stability is required.[12] |

-

Palladium Catalysts: These are the workhorses of cross-coupling and are a good starting point. They are versatile, but often require careful ligand tuning to prevent ring-opening.[11]

-

Nickel Catalysts: Nickel is a viable alternative and can be more cost-effective. Certain nickel-ligand systems, such as those with picolinamide ligands, have been specifically developed for robust performance with alkyl bromides, including bromocyclopropane, showing high yields and functional group tolerance.[3]

Workflow for Catalyst/Ligand Screening

This workflow helps systematically optimize your reaction.

Caption: A decision workflow for catalyst and ligand screening.

Guide 3: Protocol - Implementing Low-Temperature and Slow-Addition Strategies

If ligand and catalyst optimization is insufficient, controlling the reaction kinetics is the next critical step.

Objective: To maintain a low concentration of the reactive bromocyclopropane and keep the reaction energy below the activation threshold for ring-opening.

Experimental Protocol: Slow Addition at Low Temperature

-

Apparatus Setup:

-

Use an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermocouple for internal temperature monitoring, and a reflux condenser (or inlet for inert gas).

-

One neck should be fitted with a septum for reagent addition via syringe pump.

-

-

Initial Charge:

-

To the flask, add the metal catalyst, ligand, base (e.g., K₃PO₄), and the coupling partner (e.g., arylboronic acid).

-

Add the bulk of the solvent (e.g., THF, Dioxane).

-

-

Cooling:

-

Place the flask in a cooling bath (e.g., ice-water for 0 °C, or a dry ice/acetone bath for -78 °C).

-

Allow the mixture to stir for 15-20 minutes to ensure thermal equilibrium.

-

-

Slow Addition:

-

Dissolve the bromocyclopropane in a small amount of the reaction solvent.

-

Draw this solution into a syringe and mount it on a syringe pump.

-

Insert the syringe needle through the septum on the reaction flask.

-

Begin the slow addition of the bromocyclopropane solution over a prolonged period (e.g., 2-4 hours).

-

CRITICAL: Monitor the internal temperature throughout the addition. If an exotherm is observed, pause the addition until the temperature returns to the setpoint.

-

-

Reaction and Workup:

-

After the addition is complete, allow the reaction to stir at the low temperature for an additional 1-2 hours.

-

Slowly warm the reaction to room temperature and stir overnight, or as determined by reaction monitoring (TLC, LC-MS).

-

Proceed with the standard aqueous workup and purification.

-

Visualizing the Competing Reaction Pathways

The following diagram illustrates the critical junction in the catalytic cycle where the reaction can proceed toward the desired product or the undesired ring-opened byproduct.

Caption: Competing pathways in metal-catalyzed reactions of bromocyclopropanes.

References

-

Han, D., Sun, J., & Jin, J. (2023). Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond. Chemistry – An Asian Journal, 18(2). [Link]

-

McCunn, L. R., et al. (2016). Evidence for Concerted Ring Opening and C-Br Bond Breaking in UV-excited Bromocyclopropane. PubMed. [Link]

-

(2025). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. Preprints.org. [Link]

-

(n.d.). Metal-Catalyzed Cross-Coupling Reactions and More. ResearchGate. [Link]

-

(n.d.). Development of Novel Transition Metal Catalyzed Transformations Involving Small, Strained Carbocycles. ResearchGate. [Link]

-

Benard, S., Neuville, L., & Zhu, J. (2012). Formal Nucleophilic Substitution of Bromocyclopropanes with Azoles. Organic Letters, 14(7), 1792-1795. [Link]

-

Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research, 53(7), 1362-1378. [Link]

-

Organic Syntheses Procedure. (n.d.). bromocyclopropane. Organic Syntheses. [Link]

-

Wikipedia. (n.d.). Activation of cyclopropanes by transition metals. Wikipedia. [Link]

-

Li, Z., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 237-259. [Link]

-

Biswas, S., et al. (2021). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. PMC. [Link]

-

(n.d.). Palladacycle Catalyst Based on a Cyclopropane Monophosphine Ligand for the Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

-

(n.d.). Recent Advancements in Metal‐Free Catalysis for Cyclopropane Ring Cleavage. ResearchGate. [Link]

-

Lidston, C. A. L., et al. (2022). Multifunctional Catalysts for Ring-Opening Copolymerizations. eScholarship.org. [Link]

-

(n.d.). Formal Nucleophilic Substitution of Bromocyclopropanes. ResearchGate. [Link]

-

(n.d.). How to Increase Rates of Oxidative Addition when Using Sterically Bulky Aryl Halides?. Reddit. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Ryabchuk, P., et al. (2013). Dual control of the selectivity in the formal nucleophilic substitution of bromocyclopropanes en route to densely functionalized, chirally rich cyclopropyl derivatives. Organic Letters, 15(23), 6010-6013. [Link]

-

(2023). Metal-Catalyzed Cascade Reactions between Alkynoic Acids and Dinucleophiles: A Review. MDPI. [Link]

-

ChemTalk. (2025). Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. [Link]

-

Garden, J. A., & Williams, C. K. (2021). Advances in heterometallic ring-opening (co)polymerisation catalysis. PMC. [Link]

-

University of Limerick. (2017). Catalysis at the Rim: A Mechanism for Low Temperature CO Oxidation over Pt>3>Sn. University of Limerick. [Link]

-

Wang, Y., et al. (2022). How mono- and diphosphine ligands alter regioselectivity of the Rh-catalyzed annulative cleavage of bicyclo[1.1.0]butanes. PMC. [Link]

-

The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]

-

Lamb, J. R., et al. (2020). Bifunctional Catalysis Prevents Inhibition in Reversible-Deactivation Ring-Opening Copolymerizations of Epoxides and Cyclic Anhydrides. Journal of the American Chemical Society, 142(47), 20161-20169. [Link]

-

MDPI. (2021). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]

-

ChemRxiv. (n.d.). Stereoselective Hydroxyallylation of Cyclopropenes with Cyclopropanols via NHC Catalysis of Transient Organozinc Species. ChemRxiv. [Link]

-

Fransson, R., & Moberg, C. (2020). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. MDPI. [Link]

-

Wang, G., et al. (2014). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. PMC. [Link]

Sources

- 1. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. How mono- and diphosphine ligands alter regioselectivity of the Rh-catalyzed annulative cleavage of bicyclo[1.1.0]butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 8. Evidence for concerted ring opening and C-Br bond breaking in UV-excited bromocyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]

- 10. reddit.com [reddit.com]

- 11. jmcct.com [jmcct.com]

- 12. preprints.org [preprints.org]

Avoiding protodebromination side reactions in cyclopropyl cross-coupling

Topic: Mitigation of Protodebromination (Hydrodehalogenation) Side Reactions

Status: Active Support Tier: Level 3 (Senior Application Scientist) Audience: Medicinal Chemists, Process Chemists

Introduction: The "Phantom" Side Product

You are likely here because your LCMS shows a mass of

In cyclopropyl cross-coupling, protodebromination (the reduction of the C-Br bond to C-H) is a symptom of a kinetic mismatch. The oxidative addition (OA) of the cyclopropyl halide to the catalyst has occurred, but the subsequent transmetallation step is too slow. The catalytic intermediate, left waiting, scavenges a hydride from the solvent, base, or ligand, leading to the reduced byproduct.[1]

Because the cyclopropyl ring possesses unique hybridization (

Module 1: Diagnostic & Triage

Q: How do I definitively distinguish protodebromination from simple starting material recovery or other side reactions?

A: You must differentiate between failed reaction (recovery) and side reaction (reduction).

| Observation (LCMS/GCMS) | Diagnosis | Root Cause |

| Mass = Starting Material (M) | No Reaction | Catalyst inactive; Oxidative Addition (OA) failed. |

| Mass = M - 78/80 + 1 | Protodebromination | OA worked, but Transmetallation stalled. Pd-H species formed.[1] |

| Mass = M - Br + OH | Hydrolysis (Phenol/Alcohol) | Hydroxide competed with Boronate during transmetallation. |

| Mass = Dimer (R-R) | Homocoupling | Oxygen leak; disproportionation of the catalyst. |

The "Deuterium Test" (Self-Validation):

To confirm the source of the hydride (proton), run a control experiment using deuterated solvent (e.g.,

-

If the byproduct mass increases by +1 (incorporates D), the solvent/water is your hydride source.

-

If the mass remains unchanged (incorporates H), the hydride is coming from your ligand (beta-hydride elimination from ligand alkyl groups) or the boronate itself.

Module 2: Mechanistic Root Cause Analysis

The following diagram illustrates the "Point of Failure" in the catalytic cycle. In cyclopropyl coupling, the pathway in Red competes with the pathway in Green .[1]

Figure 1: The Kinetic Fork. Protodebromination occurs when the Oxidative Addition complex waits too long for Transmetallation, allowing hydride interception.

Module 3: Optimization & Troubleshooting

The Catalyst System (Ligand Selection)

Issue: Standard ligands (

-

RuPhos: The "Gold Standard" for secondary alkyl halides (like cyclopropyl bromides). Its bulk prevents

-hydride elimination (though rare in cyclopropyls) and, more importantly, creates a hydrophobic pocket that shields the Pd-C bond from proton sources. -

XPhos: Excellent alternative if RuPhos fails.[1]

-

Precatalysts (Pd-G3/G4): Always use precatalysts (e.g., RuPhos-Pd-G4) instead of mixing

+ Ligand. This ensures a 1:1 Pd:L ratio and prevents the formation of "ligandless" Pd species that are highly active for reduction but poor for coupling.[1]

The Base & Water Management

Issue: Boronic acids require water/base to form the active boronate species

-

Switch to

(finely ground): This base has low solubility in organic solvents, creating a "slow-release" effect that activates the boron without flooding the system with dissolved base. -

Solvent System: Move away from alcohols (MeOH/EtOH).[1] Use Toluene/Water (10:1) or CPME (Cyclopentyl methyl ether) .

-

Strict Deoxygenation: Oxygen promotes homocoupling, which consumes the boronate, leaving the Pd-Cyclopropyl species stranded and forced to reduce.[1]

The Boron Partner

Issue: Cyclopropylboronic acids are unstable (protodeboronation). Solution:

-

Use MIDA Boronates or Potassium Trifluoroborates (

) .[1] These are slow-release reservoirs that maintain a low but constant concentration of the active boronic acid, matching the rate of the catalytic cycle and preventing "stalling."

Module 4: The "Gold Standard" Protocol

If your current reaction is yielding reduced byproduct, switch immediately to this high-fidelity protocol designed to favor Cross-Coupling over Reduction.[1]

Protocol: RuPhos-Mediated Cyclopropyl Coupling

Reagents:

-

Halide: Cyclopropyl bromide (1.0 equiv)[1]

-

Boron: Aryl/Heteroaryl Boronic Acid (1.5 equiv) — Excess is critical.[1]

-

Catalyst: RuPhos-Pd-G4 (2–5 mol%)

-

Base:

(3.0 equiv, finely milled, anhydrous)[1] -

Solvent: Toluene/Water (10:1 ratio) — Degassed.[1]

Step-by-Step:

-

Charge Solids: In a glovebox or under active

flow, add the Cyclopropyl bromide, Boronic acid, -

Solvent Addition: Add the Toluene/Water mixture. Crucial: The solvent must be sparged with Argon/Nitrogen for 15 minutes prior to addition.[1][2]

-

Seal & Heat: Cap the vial (crimp cap preferred). Heat to 80°C with vigorous stirring (1000 rpm).

-

Monitoring: Check LCMS at 1 hour.

-

If Protodebromination > 10%: increase Boronate to 2.0 equiv and switch solvent to pure Toluene (anhydrous) with 2.0 equiv CsF as the base (anhydrous conditions).

-

Module 5: FAQ - Specific Scenarios

Q: I am using Nickel (Ni) instead of Palladium. The protodebromination is worse.[1] Why? A: Nickel operates via a different mechanism (often Radical/SET pathways).[1] Ni(I) or Ni(III) species are highly prone to Hydrogen Atom Transfer (HAT) from the solvent (especially THF).

-

Fix: Switch solvent to Acetonitrile or DMF .[1] Avoid THF or Dioxane (weak C-H bonds).[1] Use Photoredox/Ni dual catalysis if thermal Ni fails.[1]

Q: Can I use molecular sieves to stop the reduction?

A: Yes, but be careful. If you remove all water, the boronic acid cannot activate (it needs to form the "ate" complex). A better approach is to use Cyclopropyl-MIDA boronates with anhydrous base (

Q: My cyclopropyl ring has an ester/ketone on it. Does this change things? A: Yes. Electron-withdrawing groups (EWGs) on the cyclopropyl ring accelerate Oxidative Addition (good) but also stabilize the Pd-C bond, making it "live" longer. This increases the window for side reactions.[1] You must use a more active ligand (e.g., AdBippyPhos) to force the transmetallation to occur faster.[1]

References

-

Mechanistic Insight into Protodehalogenation

-

Buchwald Ligands for Cyclopropyl Coupling

-

Cyclopropyl Boronate Stability (MIDA)

-

Ni vs Pd Selectivity

Sources

Solving solubility issues of bromocyclopropyl amine salts in organic solvents

Executive Summary & Problem Scope

The "Salt Trap": Bromocyclopropyl amine salts present a unique paradox in organic synthesis. The ionic lattice of the salt (typically hydrochloride or hydrobromide) demands high-polarity solvents (water, methanol), while the lipophilic bromocyclopropyl moiety and downstream coupling reagents typically require aprotic, organic solvents (DCM, THF, Toluene).

The "Ring Risk": Unlike standard aliphatic amines, the cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). The presence of a bromine atom on the ring or adjacent carbon introduces a leaving group, making the system highly susceptible to:

-

Thermal Elimination: Forming cyclopropenes or allenes.

-

Ring Opening: Triggered by strong acids or nucleophilic attack.

-

C-Br Homolysis: Sensitive to UV light and radical initiators.

This guide provides validated protocols to solubilize these salts without compromising the structural integrity of the sensitive cyclopropane ring.

Decision Matrix: Choosing Your Solubilization Strategy

Before attempting to dissolve the salt, determine your downstream requirements using the logic flow below.

Figure 1: Decision tree for selecting the appropriate solubilization method based on reaction tolerance.

Technical Protocols & Methodologies

Protocol A: In-Situ Free Basing (The "Standard")

Best for: Acylation, Sulfonylation, and Urea formation in DCM or THF.

Mechanism: The salt lattice is broken by deprotonation. The resulting neutral free amine is highly lipophilic due to the bromine and cyclopropyl group, instantly dissolving in organic media.

Step-by-Step:

-

Suspension: Suspend the amine salt (1.0 equiv) in anhydrous DCM (0.1 M concentration). It will appear as a slurry.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise at 0°C.

-

Why DIPEA? Unlike Et3N, DIPEA is less nucleophilic, reducing the risk of displacing the bromine or attacking the cyclopropane ring [1].

-

-

Sonication: Sonicate for 5-10 minutes. DO NOT HEAT.

-

Critical Control: Heating bromocyclopropanes promotes disrotatory ring opening [2].

-

-

Verification: The solution should turn clear. If a fine precipitate remains, it is likely the DIPEA-Hydrohalide salt byproduct, which is inert in most coupling reactions.

Protocol B: Phase Transfer Catalysis (PTC)

Best for: Alkylation reactions or when inorganic bases (K2CO3, NaOH) are preferred.

Mechanism: A quaternary ammonium salt shuttles the anionic nucleophile into the organic phase or helps the amine salt interact at the interface.[1]

Step-by-Step:

-

Biphasic Setup: Dissolve the amine salt in a minimum amount of water. Add an equal volume of DCM or Toluene.

-

Catalyst: Add Tetrabutylammonium bromide (TBAB) (5-10 mol%).

-

Base: Add the inorganic base (e.g., K2CO3) to the aqueous layer.

-

Agitation: Vigorous stirring (>1000 RPM) is required to maximize interfacial surface area.

Protocol C: Counter-Ion Metathesis (The "Lipophilic Salt")

Best for: Lewis-acid catalyzed reactions where free amines poison the catalyst.

Mechanism: Replacing the "hard" halide anion (Cl-/Br-) with a "soft," bulky anion (Triflate, Tetrafluoroborate, or Tetraphenylborate) disrupts the crystal lattice and increases solubility in organic solvents (DCM, Chloroform).

Workflow:

-

Dissolve amine hydrochloride in minimal MeOH.

-

Add 1.0 equiv of AgOTf (Silver Triflate) or NaBPh4 .

-

Filter off the precipitated AgCl/NaCl.

-

Evaporate MeOH and redissolve the residue in DCM. The new salt (Amine·HOTf) is often DCM-soluble.

Comparative Solubility Data

The following data summarizes the solubility profile of a representative bromocyclopropyl amine hydrochloride salt (MW ~200-250) at 25°C.

| Solvent System | Solubility Rating | Risk Factor | Notes |

| Diethyl Ether | Insoluble | Low | Good for washing away non-polar impurities. |

| DCM (Pure) | Poor (<5 mg/mL) | Low | Salt usually oils out or floats. |

| DCM + 5% MeOH | Good (>50 mg/mL) | Low | Recommended starting point. |

| DCM + DIPEA | Excellent | Medium | Generates free amine; use immediately. |

| DMSO | Excellent | High | Hard to remove; can promote elimination if heated. |

| THF | Poor | Low | Similar to DCM; requires free-basing. |

Troubleshooting & FAQs

Q1: My amine salt "oiled out" at the bottom of the flask. How do I fix this?

Cause: This is a liquid-liquid phase separation (LLPS) where the salt forms a supersaturated, dense ionic liquid phase rather than crystallizing or dissolving. Solution:

-

The "Drip" Method: Add Methanol dropwise to the stirring DCM suspension until the oil dissolves.

-

Anti-Solvent: If trying to crystallize, do not use Ether. Use Hexane/EtOAc mixtures and scratch the glass to induce nucleation.

Q2: I see a new spot on TLC after dissolving. Did I degrade my compound?

Analysis: Bromocyclopropanes are fragile.

-

Scenario A (Base used): If you used a base, the new spot is likely the Free Base. It will have a different Rf (usually higher in MeOH/DCM, lower in Hexane/EtOAc) than the salt.

-